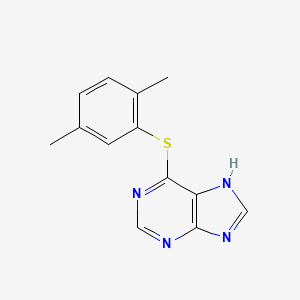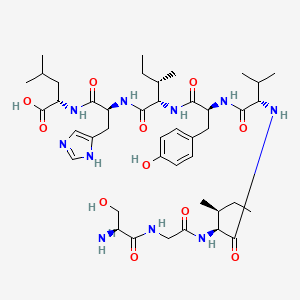
L-Histidyl-L-tyrosylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidyl-L-tyrosylglycine is a tripeptide composed of the amino acids histidine, tyrosine, and glycine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and cosmetics.
準備方法
Synthetic Routes and Reaction Conditions
L-Histidyl-L-tyrosylglycine can be synthesized using classical solution methods or solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain. Common protecting groups used include Fmoc (9-fluorenylmethoxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The peptide bonds are formed using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for high yield and purity, often involving purification steps such as HPLC (High-Performance Liquid Chromatography) to isolate the desired peptide from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions
L-Histidyl-L-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the imidazole ring of histidine or the phenolic group of tyrosine.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced forms of histidine and tyrosine.
Substitution: Modified peptides with new functional groups.
科学的研究の応用
L-Histidyl-L-tyrosylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide chemistry and reactions.
Biology: Investigated for its role in cellular signaling and enzyme interactions.
Medicine: Potential therapeutic applications in wound healing, anti-inflammatory treatments, and as an antioxidant.
Industry: Utilized in cosmetic formulations for its skin-rejuvenating properties
作用機序
L-Histidyl-L-tyrosylglycine exerts its effects through various molecular targets and pathways:
Collagen Synthesis: Stimulates collagen production by fibroblasts, enhancing wound healing and skin repair.
Antioxidant Activity: Reduces reactive oxygen species (ROS) levels, protecting cells from oxidative stress.
Anti-inflammatory Effects: Modulates inflammatory pathways, reducing cytokine production and inflammation
類似化合物との比較
Similar Compounds
Glycyl-L-histidyl-L-lysine (GHK): Known for its wound healing and anti-aging properties.
L-Tryptophylglycyl-L-isoleucyl-L-histidyl-L-histidine: Another tripeptide with potential biological activities
Uniqueness
L-Histidyl-L-tyrosylglycine is unique due to its specific amino acid composition, which imparts distinct biological activities. Its combination of histidine, tyrosine, and glycine allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable for various applications .
特性
CAS番号 |
646065-38-5 |
|---|---|
分子式 |
C17H21N5O5 |
分子量 |
375.4 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H21N5O5/c18-13(6-11-7-19-9-21-11)16(26)22-14(17(27)20-8-15(24)25)5-10-1-3-12(23)4-2-10/h1-4,7,9,13-14,23H,5-6,8,18H2,(H,19,21)(H,20,27)(H,22,26)(H,24,25)/t13-,14-/m0/s1 |
InChIキー |
PZUZIHRPOVVHOT-KBPBESRZSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)
![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)






![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)


